2-Amino-3-fluorobenzonitrile is an organic compound characterized by the presence of an amino group, a fluorine atom, and a nitrile functional group attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 136.13 g/mol. This compound is identified by the CAS number 115661-37-5 and is recognized for its reactivity and versatility in various
-AFBN can serve as a valuable building block in organic synthesis due to the presence of both the amine and nitrile functional groups. These groups can undergo various chemical reactions, allowing for the creation of more complex molecules. Studies have explored its use in the synthesis of:
While specific biological activity data for 2-amino-3-fluorobenzonitrile is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzonitrile have been studied for their potential as inhibitors in various biological pathways, including those related to cancer and neurodegenerative diseases. The amino group may enhance interactions with biological targets, potentially contributing to pharmacological effects .
Several methods are available for synthesizing 2-amino-3-fluorobenzonitrile:
2-Amino-3-fluorobenzonitrile finds application in various fields:
Interaction studies involving 2-amino-3-fluorobenzonitrile typically focus on its role in catalysis and its interactions with biological receptors. Research indicates that compounds with similar structures may interact with neurotransmitter systems or act as enzyme inhibitors. Further studies are needed to elucidate specific interaction profiles and mechanisms of action for this compound .
Several compounds share structural similarities with 2-amino-3-fluorobenzonitrile, making them relevant for comparison:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-5-fluorobenzonitrile | 61272-77-3 | 0.93 |
4-Amino-3,5-difluorobenzonitrile | 110301-23-0 | 0.88 |
4-Amino-benzenesulfonamide | 121-67-7 | 0.87 |
2-Aminobenzonitrile | 95-54-5 | 0.87 |
3-Fluoroaniline | 452-78-6 | 0.87 |
The uniqueness of 2-amino-3-fluorobenzonitrile lies in its specific combination of functional groups positioned on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds .
Acute Toxic;Irritant